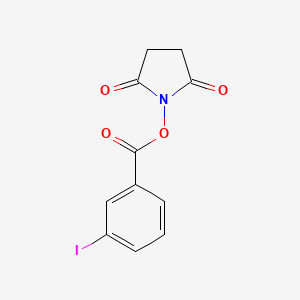

2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Radioiodination of Proteins and Peptides

Succinimidyl 3-Iodobenzoate: is extensively used in the radioiodination of proteins and peptides. This process is crucial for creating radiolabeled proteins, which serve as invaluable tools in biochemical research. The compound allows for the indirect radioiodination, offering a more stable alternative to direct electrophilic methods .

Synthesis of Radioactive Tracers

The compound is instrumental in synthesizing radioactive tracers for medical imaging techniques like PET and SPECT. These tracers are used to visualize and measure biological processes in vivo .

Development of Radiopharmaceuticals

N-Succinimidyl 3-iodobenzoate: plays a vital role in developing radiopharmaceuticals. It helps create compounds that can be used for both diagnostic purposes and targeted radiotherapy, particularly in cancer treatment .

Bioconjugation

The active ester form of Succinimidyl 3-Iodobenzoate is used for bioconjugation. It facilitates the attachment of various molecules to proteins or antibodies, enhancing their properties for specific applications .

Immunoassays

In immunoassays, Succinimidyl 3-Iodobenzoate is used to label antibodies with radioactive iodine. This labeling improves the detection and quantification of antigens in research and clinical diagnostics .

Antibody Modification

The compound is used to modify antibodies to improve their binding efficiency and stability. This modification is particularly important in the development of therapeutic antibodies .

Protein Engineering

Succinimidyl 3-Iodobenzoate: is utilized in protein engineering to introduce radioactive iodine into proteins. This technique is used to study protein structure, function, and dynamics .

Targeted Drug Delivery

The compound’s ability to bind to specific proteins allows for targeted drug delivery systems. This application is significant in developing treatments that minimize side effects and increase therapeutic efficacy .

作用機序

- It avoids the limitations associated with tyrosine-dependent labeling and the subsequent exposure of proteins to oxidizing conditions .

- The iodine atom is positioned ortho to the phenolic hydroxyl group, making it less susceptible to deiodination compared to other labeling agents .

- SIB-labeled proteins exhibit improved stability in vivo compared to those labeled by direct electrophilic methods .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSXWBFXSDUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919695 |

Source

|

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91487-18-2 |

Source

|

| Record name | N-Succinimidyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091487182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)